molecular formula C7H10O2 B3265510 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one CAS No. 405910-68-1

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B3265510
CAS No.: 405910-68-1
M. Wt: 126.15 g/mol
InChI Key: KDWKXQAAHXFYFX-UHFFFAOYSA-N
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Description

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one , also known as dihydro-2H-pyran-4-yl ethanone , is an organic compound with the molecular formula C₈H₁₂O₂ . It belongs to the class of dihydropyrans , which are heterocyclic compounds containing a pyran ring with two added hydrogen atoms that remove one double bond from the parent compound pyran . The compound’s structure consists of a six-membered pyran ring fused to an ethanone moiety.


Synthesis Analysis

The synthesis of This compound involves various methods, including one-pot reactions . Researchers have reported efficient synthetic routes to obtain this compound, often starting from readily available starting materials. For instance, one study describes a one-pot synthesis of 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones from substituted propargylic alcohols and α,β-unsaturated carbonyl compounds . These methods allow for the construction of the dihydropyran ring while introducing the desired functional groups.

Properties

IUPAC Name

1-(3,6-dihydro-2H-pyran-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)7-2-4-9-5-3-7/h2H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWKXQAAHXFYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665796
Record name 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405910-68-1
Record name 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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